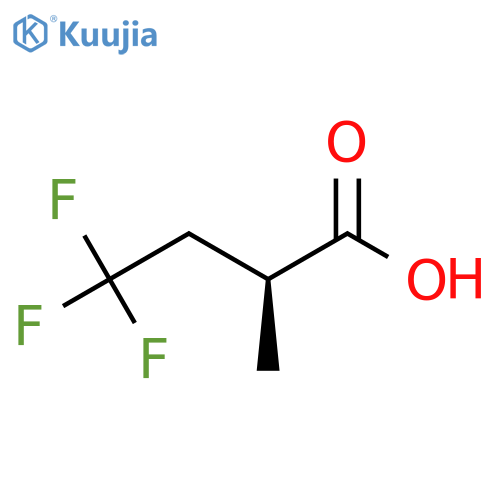Cas no 868666-12-0 ((S)-2-Methyl-4,4,4-trifluorobutyric acid)

868666-12-0 structure
商品名:(S)-2-Methyl-4,4,4-trifluorobutyric acid
(S)-2-Methyl-4,4,4-trifluorobutyric acid 化学的及び物理的性質
名前と識別子
-
- (S)-2-Methyl-4,4,4-trifluorobutyric acid
- (2S)-4,4,4-trifluoro-2-methylbutanoic acid
- OBUKEMPWKGDRJV-VKHMYHEASA-N
- starbld0025110
- SCHEMBL12885928
- EN300-6505759
- (S)-4,4,4-Trifluoro-2-methylbutanoic acid
- 868666-12-0
-
- インチ: 1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10)/t3-/m0/s1
- InChIKey: OBUKEMPWKGDRJV-VKHMYHEASA-N
- ほほえんだ: C(O)(=O)[C@@H](C)CC(F)(F)F
計算された属性
- せいみつぶんしりょう: 156.03981395g/mol
- どういたいしつりょう: 156.03981395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
(S)-2-Methyl-4,4,4-trifluorobutyric acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6505759-0.05g |
(2S)-4,4,4-trifluoro-2-methylbutanoic acid |
868666-12-0 | 95.0% | 0.05g |
$619.0 | 2025-03-14 | |
| Enamine | EN300-6505759-0.1g |
(2S)-4,4,4-trifluoro-2-methylbutanoic acid |
868666-12-0 | 95.0% | 0.1g |
$809.0 | 2025-03-14 | |
| Enamine | EN300-6505759-5.0g |
(2S)-4,4,4-trifluoro-2-methylbutanoic acid |
868666-12-0 | 95.0% | 5.0g |
$6757.0 | 2025-03-14 | |
| Aaron | AR028PCT-1g |
(2S)-4,4,4-trifluoro-2-methylbutanoicacid |
868666-12-0 | 95% | 1g |
$3229.00 | 2025-02-16 | |
| Aaron | AR028PCT-10g |
(2S)-4,4,4-trifluoro-2-methylbutanoicacid |
868666-12-0 | 95% | 10g |
$13800.00 | 2023-12-15 | |
| Aaron | AR028PCT-250mg |
(2S)-4,4,4-trifluoro-2-methylbutanoicacid |
868666-12-0 | 95% | 250mg |
$1611.00 | 2025-02-16 | |
| Aaron | AR028PCT-500mg |
(2S)-4,4,4-trifluoro-2-methylbutanoicacid |
868666-12-0 | 95% | 500mg |
$2524.00 | 2025-02-16 | |
| 1PlusChem | 1P028P4H-250mg |
(2S)-4,4,4-trifluoro-2-methylbutanoicacid |
868666-12-0 | 95% | 250mg |
$1487.00 | 2024-04-21 | |
| Aaron | AR028PCT-50mg |
(2S)-4,4,4-trifluoro-2-methylbutanoicacid |
868666-12-0 | 95% | 50mg |
$877.00 | 2025-02-16 | |
| Enamine | EN300-6505759-1.0g |
(2S)-4,4,4-trifluoro-2-methylbutanoic acid |
868666-12-0 | 95.0% | 1.0g |
$2330.0 | 2025-03-14 |
(S)-2-Methyl-4,4,4-trifluorobutyric acid 関連文献
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
868666-12-0 ((S)-2-Methyl-4,4,4-trifluorobutyric acid) 関連製品
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
